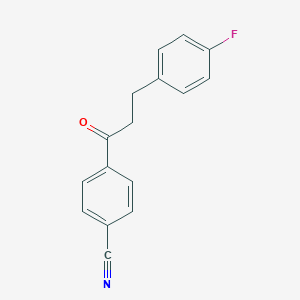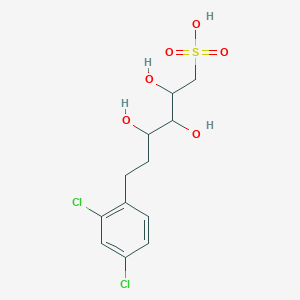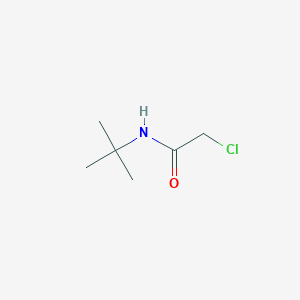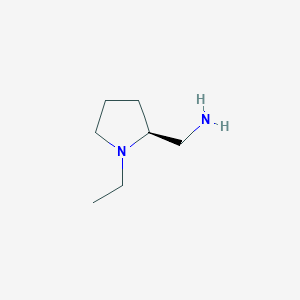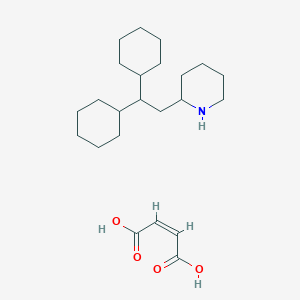
乙醛 (2,4-二硝基苯基) 腙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaldehyde (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C8H8N4O4 and a molecular weight of 224.1735 g/mol . It is a derivative of acetaldehyde and 2,4-dinitrophenylhydrazine, commonly used in organic chemistry for the identification and analysis of carbonyl compounds . The compound forms a yellow to orange crystalline solid and is known for its stability and reactivity with aldehydes and ketones .
科学研究应用
Acetaldehyde (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
作用机制
Target of Action
Acetaldehyde (2,4-dinitrophenyl)hydrazone is a derivative of acetaldehyde The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that dinitrophenylhydrazones, in general, are involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Biochemical Pathways
It is known that hydrazones are involved in the wolff-kishner reduction, which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .
Result of Action
It is known that the hydrazone anion formed during the wolff-kishner reduction undergoes loss of n2 gas along with protonation to give the alkane reaction product .
准备方法
Synthetic Routes and Reaction Conditions
Acetaldehyde (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine . The reaction involves mixing equimolar amounts of acetaldehyde and 2,4-dinitrophenylhydrazine in an acidic medium, usually methanol with a few drops of concentrated sulfuric acid . The reaction mixture is stirred at room temperature until the formation of a yellow precipitate, which is then filtered, washed, and dried to obtain the pure product .
Industrial Production Methods
While the laboratory synthesis of acetaldehyde (2,4-dinitrophenyl)hydrazone is straightforward, industrial production methods are less common due to the compound’s primary use in analytical chemistry rather than large-scale applications . the principles of the condensation reaction remain the same, with adjustments made for scaling up the process.
化学反应分析
Types of Reactions
Acetaldehyde (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions . The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be used for further analysis .
Common Reagents and Conditions
The common reagents used in the reactions involving acetaldehyde (2,4-dinitrophenyl)hydrazone include hydrazine derivatives, acids (such as sulfuric acid), and solvents like methanol . The reactions are typically carried out at room temperature under mild conditions .
Major Products Formed
The major products formed from the reactions of acetaldehyde (2,4-dinitrophenyl)hydrazone are hydrazones, which are characterized by their stability and distinct color changes . These products are useful in the qualitative and quantitative analysis of carbonyl compounds .
相似化合物的比较
Similar Compounds
Propanone (2,4-dinitrophenyl)hydrazone: Similar in structure but derived from propanone instead of acetaldehyde.
Cyclohexanone (2,4-dinitrophenyl)hydrazone: Derived from cyclohexanone and used as a standard in elemental analysis.
Benzaldehyde (2,4-dinitrophenyl)hydrazone: Derived from benzaldehyde and used in similar analytical applications.
Uniqueness
Acetaldehyde (2,4-dinitrophenyl)hydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct yellow to orange crystalline product . This makes it particularly useful in the qualitative analysis of acetaldehyde and related compounds .
属性
CAS 编号 |
1019-57-4 |
|---|---|
分子式 |
C8H8N4O4 |
分子量 |
224.17 g/mol |
IUPAC 名称 |
N-[(Z)-ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2- |
InChI 键 |
ONBOQRNOMHHDFB-MBXJOHMKSA-N |
SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
手性 SMILES |
C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| 1019-57-4 | |
Pictograms |
Irritant |
同义词 |
Acetaldehyde (2,4-Dinitrophenyl)hydrazone; Ethanal-2,4-dinitrophenylhydrazone; NSC 403216; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
